Bicyclo[2.2.2]octane, 2,3-epoxy-
Description
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Structure
3D Structure
Properties
CAS No. |
278-84-2 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-oxatricyclo[3.2.2.02,4]nonane |
InChI |
InChI=1S/C8H12O/c1-2-6-4-3-5(1)7-8(6)9-7/h5-8H,1-4H2 |
InChI Key |
XYBMDMJEJFCMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C3C2O3 |
Origin of Product |
United States |
Significance of the Bicyclo 2.2.2 Octane Scaffold in Organic Chemistry
The bicyclo[2.2.2]octane framework is a prominent structural motif in organic chemistry, valued for its rigid and well-defined three-dimensional geometry. thieme-connect.com This rigidity is a direct consequence of its bridged bicyclic structure, which locks the molecule into a specific conformation, thereby influencing the spatial arrangement of its substituents. thieme-connect.com This characteristic has made the bicyclo[2.2.2]octane scaffold a valuable template in various areas of chemical science.
In medicinal chemistry, for instance, the rigid nature of the bicyclo[2.2.2]octane core allows for the precise positioning of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets. thieme-connect.comnih.gov Its use as a bioisostere for the phenyl ring has been explored to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. nih.gov Furthermore, the bicyclo[2.2.2]octane skeleton is found in a number of biologically active natural products and has been a target in total synthesis endeavors. researchgate.netresearchgate.net The defined stereochemistry of this scaffold also makes it an attractive component for the development of chiral ligands and catalysts for asymmetric synthesis.
The construction of the bicyclo[2.2.2]octane ring system is often achieved through [4+2] cycloaddition reactions, such as the Diels-Alder reaction, which allows for the efficient and stereocontrolled formation of this complex architecture. thieme-connect.comescholarship.orgarkat-usa.org The synthetic accessibility and the unique structural features of the bicyclo[2.2.2]octane scaffold continue to make it a subject of interest in the design and synthesis of novel organic compounds with diverse applications. escholarship.orgrsc.org
Importance of Epoxide Functionality in Bridged Bicyclic Systems
The incorporation of an epoxide, a three-membered cyclic ether, into a bridged bicyclic system like bicyclo[2.2.2]octane introduces a site of high reactivity and synthetic versatility. The inherent ring strain of the epoxide makes it susceptible to ring-opening reactions by a variety of nucleophiles, providing a powerful tool for the introduction of diverse functional groups with a high degree of stereocontrol. researchgate.netwikipedia.org
In the context of bridged bicyclic systems, the stereochemistry of the epoxide and the facial selectivity of its reactions are of paramount importance. The rigid framework of the parent bicycle dictates the approach of reagents, often leading to highly stereoselective transformations. scribd.com For example, the epoxidation of a double bond in a bicyclo[2.2.2]octene system can proceed with high facial selectivity, and the subsequent ring-opening of the resulting epoxide can lead to the formation of specific stereoisomers of functionalized bicyclo[2.2.2]octane derivatives. researchgate.net
This controlled functionalization is crucial in the synthesis of complex molecules, including natural products and their analogues. researchgate.net The epoxide ring can be opened under acidic, basic, or neutral conditions with a wide range of nucleophiles, including water, alcohols, amines, and organometallic reagents, leading to the formation of diols, amino alcohols, and other valuable difunctionalized compounds. researchgate.netwikipedia.org This reactivity, coupled with the defined stereochemical outcomes, makes the epoxide functionality a key strategic element in the synthetic chemist's toolbox for the elaboration of bridged bicyclic scaffolds.
Overview of Research Trajectories for Bicyclo 2.2.2 Octane, 2,3 Epoxy
Synthesis of the Bicyclo[2.2.2]octane Core
The construction of the bicyclo[2.2.2]octane skeleton can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency and stereocontrol.
Diels-Alder Cycloaddition Strategies for Core Construction
The Diels-Alder reaction stands as a powerful and widely employed method for the formation of the bicyclo[2.2.2]octane core. nih.govnih.govwm.eduescholarship.orgresearchgate.netrsc.org This pericyclic reaction involves the [4+2] cycloaddition of a diene and a dienophile to construct the characteristic bridged ring system in a single, often highly stereoselective, step.
Both intermolecular and intramolecular variants of the Diels-Alder reaction have been successfully utilized. In an intermolecular approach, a substituted cyclohexadiene can react with a suitable dienophile to forge the bicyclic framework. wm.edu For instance, the reaction of a pyrazinone intermediate with acrylate-derived dienophiles provides rapid access to the bicyclo[2.2.2]diazaoctane core. wm.edu
Intramolecular Diels-Alder (IMDA) reactions have proven particularly effective in constructing complex and sterically congested bicyclo[2.2.2]octane systems. nih.govresearchgate.net This strategy involves a molecule containing both a diene and a dienophile, which upon heating or Lewis acid catalysis, undergoes cyclization. A notable example is the synthesis of the bicyclo[2.2.2]octane core of andibenin B, where an intramolecular [4+2] cycloaddition of a polyene precursor establishes three new all-carbon quaternary stereogenic centers with high efficiency. nih.gov Similarly, the biomimetic synthesis of brevianamide (B1173143) B utilizes an intramolecular Diels-Alder reaction of an azadiene intermediate. nih.gov
The choice of diene and dienophile, as well as the reaction conditions, can significantly influence the stereochemical outcome of the Diels-Alder reaction. While some approaches have faced challenges with a lack of stereoselectivity and polymerization, careful design of the precursors can lead to highly stereoselective transformations. escholarship.org
| Diene/Precursor | Dienophile/Reaction Type | Product Core | Reference |
| Polyene precursor | Intramolecular | Andibenin B core | nih.gov |
| Azadiene intermediate | Intramolecular | Brevianamide B core | nih.gov |
| Pyrazinone intermediate | Intermolecular (with acrylate) | Bicyclo[2.2.2]diazaoctane | wm.edu |
| 2,6-Dimethylphenol | Intramolecular (modified Wessely oxidation) | Bicyclo[2.2.2]octenone | researchgate.net |
Intramolecular Cyclization Approaches to the Bridged System
Beyond the Diels-Alder reaction, other intramolecular cyclization strategies have been developed to access the bicyclo[2.2.2]octane skeleton. researchgate.net These methods often involve the formation of one of the rings of the bicyclic system from an already existing cyclic precursor.
One such approach is the intramolecular SN2' cyclization, which has been instrumental in the synthesis of various prenylated indole (B1671886) alkaloids containing the bicyclo[2.2.2]diazaoctane core. nih.gov This method typically involves the displacement of a leaving group by an intramolecular nucleophile, leading to the formation of the bridged system. The stereochemical outcome of this cyclization can often be controlled by the reaction conditions. nih.gov
Another strategy involves a Claisen rearrangement followed by a ring-closing metathesis (RCM) reaction to construct novel spiro-cyclohexene bicyclo[2.2.2]octane derivatives. researchgate.net
Rearrangement-Based Syntheses from Related Bicyclic Systems
The bicyclo[2.2.2]octane framework can also be accessed through the rearrangement of other bicyclic systems. researchgate.netresearchgate.netcdnsciencepub.com These rearrangements can be triggered by various reagents and conditions, leading to the thermodynamically more stable bicyclo[2.2.2]octane structure.
For example, the oxidative decarboxylation of certain bicyclo[2.2.2]octane dicarboxylic acids with lead tetraacetate can lead to rearranged products. researchgate.netcdnsciencepub.com In some cases, this rearrangement can compete with the desired reaction, leading to a mixture of products. researchgate.netresearchgate.net The course of these rearrangements is often influenced by the substitution pattern of the starting material and can involve the formation of carbocation intermediates that undergo subsequent skeletal reorganization. researchgate.netcdnsciencepub.com
Catalytic Routes for Bicyclo[2.2.2]octane Skeleton Formation
Catalytic methods offer an efficient and atom-economical pathway to the bicyclo[2.2.2]octane skeleton. escholarship.org Transition metal catalysts can facilitate novel chemical transformations that lead to the desired bridged system.
One innovative approach involves the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst to afford an oxo-substituted bicyclo[2.2.2]octane species. google.com This intermediate can then be further derivatized. Similarly, a transition metal-catalyzed process has been developed for the high-yield conversion of 1,4-cyclohexanedimethanol (B133615) (CHDM) to 1,4-disubstituted bicyclo[2.2.2]octanes. google.com These catalytic routes provide a simplified means for the commercial production of a variety of bicyclo[2.2.2]octane derivatives. google.comgoogle.com
Epoxidation Techniques for Bicyclo[2.2.2]octane, 2,3-epoxy- Formation
Once the bicyclo[2.2.2]octene precursor is in hand, the final step is the introduction of the epoxide functionality across the double bond. The stereochemistry of this epoxidation is crucial and can be controlled through various methods.
Stereoselective Epoxidation Reactions
The stereoselective epoxidation of the double bond in a bicyclo[2.2.2]octene derivative is key to obtaining the desired bicyclo[2.2.2]octane, 2,3-epoxy- isomer. The facial selectivity of the epoxidation (i.e., attack from the exo or endo face) is influenced by the steric and electronic properties of the substrate.
The presence of directing groups on the bicyclo[2.2.2]octene skeleton can significantly influence the stereochemical outcome of the epoxidation. For example, the relative configuration of a spiroepoxide ring at another position on the bicyclic framework can direct the incoming electrophile to a specific face of the double bond. capes.gov.br
Various epoxidation reagents can be employed, with peroxy acids being common. In some cases, more specialized and highly stereoselective methods like the Sharpless epoxidation can be utilized, particularly when high enantiomeric purity is required. arkat-usa.org The successful epoxidation of a fused bicyclo[2.2.2]octene derivative to its corresponding epoxide has been demonstrated, highlighting the feasibility of this transformation. arkat-usa.org
| Substrate | Epoxidation Method | Key Feature | Reference |
| Fused bicyclo[2.2.2]octene | Not specified | Successful epoxidation | arkat-usa.org |
| Spiro[bicyclo[2.2.2]oct-5-ene-2,2'-oxirane] | 2-Nitrobenzenesulfenyl chloride | Facial selectivity controlled by remote epoxide | capes.gov.br |
| Fused 2H-pyran-2-one derivative | Sharpless epoxidation | Stereoselective synthesis | arkat-usa.org |
Application of Specific Epoxidizing Reagents (e.g., m-CPBA, HOF·MeCN)
The direct epoxidation of the double bond in bicyclo[2.2.2]octene systems is a common and effective method for the preparation of Bicyclo[2.2.2]octane, 2,3-epoxy- and its derivatives. The choice of the epoxidizing agent can be crucial, especially when dealing with substituted or sterically hindered bicyclic systems.
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of a variety of alkenes, including bicyclic systems. For instance, the epoxidation of a tetraacetate-substituted bicyclo[2.2.2]oct-7-ene derivative has been successfully carried out using m-CPBA in chloroform. This reaction demonstrates the feasibility of m-CPBA for introducing an epoxide ring onto the bicyclo[2.2.2]octane framework.
In cases where the double bond of the bicyclo[2.2.2]octene system is particularly unreactive, more powerful epoxidizing agents are required. The complex of hypofluorous acid with acetonitrile (B52724) (HOF·MeCN) has proven to be effective for the epoxidation of such challenging substrates. A notable example is the successful epoxidation of a bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride derivative, where other common reagents like dimethyldioxirane (B1199080) and m-CPBA failed. arkat-usa.org This highlights the utility of HOF·MeCN for the synthesis of highly functionalized Bicyclo[2.2.2]octane, 2,3-epoxy- derivatives. arkat-usa.org
Table 1: Epoxidation of Bicyclo[2.2.2]octene Derivatives
| Precursor | Reagent | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride derivative | HOF·MeCN | CH₂Cl₂ | 0 °C, 1 min | Corresponding epoxide | 80 |
| Fused 2H-pyran-2-one and N-ethylmaleimide derived bicyclo[2.2.2]octene | m-CPBA | EtOAc | Not specified | Corresponding epoxide | 90 |
Total Synthesis Approaches for Bicyclo[2.2.2]octane, 2,3-epoxy- Derivatives
The total synthesis of Bicyclo[2.2.2]octane, 2,3-epoxy- derivatives fundamentally relies on the construction of the bicyclo[2.2.2]octane core, which is most commonly achieved through a [4+2] cycloaddition, or Diels-Alder reaction. escholarship.org This strategy allows for the efficient formation of the characteristic bridged ring system.
One synthetic approach involves the reaction of a suitable diene, such as a 2H-pyran-2-one, with a dienophile like maleic anhydride (B1165640). arkat-usa.org This initial cycloaddition is then followed by a second cycloaddition to form the bicyclo[2.2.2]octene skeleton. arkat-usa.org Subsequent functional group manipulations and, finally, epoxidation of the double bond lead to the desired Bicyclo[2.2.2]octane, 2,3-epoxy- derivative.
Another illustrative synthesis starts with 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole and vinylene carbonate, which react to form isomeric cycloaddition products possessing the bicyclo[2.2.2]octane skeleton. nih.govresearchgate.net Following hydrolysis and other functional group transformations, the double bond in these bicyclic intermediates can be epoxidized. nih.govresearchgate.net This epoxidation and subsequent ring-opening reactions are key steps in the synthesis of bishomoinositol derivatives, which are a class of compounds containing the Bicyclo[2.2.2]octane, 2,3-epoxy- moiety as a crucial intermediate. nih.govresearchgate.net
The versatility of the bicyclo[2.2.2]octene framework allows for the introduction of a wide range of substituents, which can influence the stereochemical outcome of the epoxidation step and the subsequent reactivity of the resulting epoxide.
Epoxide Ring-Opening Reactions
The cleavage of the epoxide ring in Bicyclo[2.2.2]octane, 2,3-epoxy- can be initiated by either acid or base catalysis, leading to the formation of functionalized bicyclo[2.2.2]octane derivatives. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction conditions and the nature of the nucleophile.
Acid-Catalyzed Ring Opening Mechanisms and Regioselectivity
Under acidic conditions, the epoxide oxygen of Bicyclo[2.2.2]octane, 2,3-epoxy- is first protonated, creating a better leaving group. masterorganicchemistry.comlibretexts.org This is followed by nucleophilic attack on one of the two electrophilic carbons of the epoxide ring. The regioselectivity of this attack is a key aspect of the reaction.
The mechanism of acid-catalyzed epoxide ring-opening is often described as a hybrid between an SN1 and SN2 pathway. libretexts.orglibretexts.org As the carbon-oxygen bond begins to break, a partial positive charge develops on the carbon atoms. In the case of unsymmetrical epoxides, this positive charge is better stabilized on the more substituted carbon. masterorganicchemistry.com Consequently, the nucleophile preferentially attacks the more substituted carbon, leading to what is often referred to as Markovnikov-type regioselectivity. masterorganicchemistry.com
For Bicyclo[2.2.2]octane, 2,3-epoxy-, where the two carbons of the epoxide are secondary, the electronic effects are similar. However, subtle differences in the stability of the transition state can still influence the regiochemical outcome. The rigid bicyclic structure can also play a role in directing the incoming nucleophile.
Base-Catalyzed and Nucleophilic Ring Opening Mechanisms
In the presence of a strong base or a potent nucleophile, the ring-opening of Bicyclo[2.2.2]octane, 2,3-epoxy- proceeds through an SN2 mechanism. libretexts.orgmasterorganicchemistry.com Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated prior to the attack. The nucleophile directly attacks one of the carbons of the epoxide ring, leading to the cleavage of the C-O bond.
The regioselectivity in base-catalyzed ring-opening is primarily governed by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom. libretexts.orgmasterorganicchemistry.com In the context of the bicyclo[2.2.2]octane framework, the accessibility of the two epoxide carbons to the incoming nucleophile will determine the major product. A variety of nucleophiles, including hydroxides, alkoxides, Grignard reagents, organolithium compounds, and amines, can be employed for this transformation. masterorganicchemistry.comresearchgate.net
Stereoselectivity of Ring Opening Reactions (SN1 vs. SN2 Pathways)
The stereochemical outcome of the ring-opening of Bicyclo[2.2.2]octane, 2,3-epoxy- is a direct consequence of the operative mechanism.
SN2 Pathway: The base-catalyzed ring-opening, proceeding via an SN2 mechanism, results in an inversion of configuration at the carbon atom that is attacked by the nucleophile. libretexts.orgmasterorganicchemistry.com This is a classic feature of SN2 reactions, where the nucleophile attacks from the backside relative to the leaving group.
SN1-like Pathway: The acid-catalyzed ring-opening, which has significant SN1 character, can lead to a mixture of stereoisomers. libretexts.org While a full carbocation intermediate may not be formed, the transition state has carbocationic character, allowing for potential loss of stereochemical information. However, the rigid bicyclic system of Bicyclo[2.2.2]octane, 2,3-epoxy- can impose conformational constraints that may favor a particular stereochemical outcome.
The choice between an SN1 or SN2 pathway, and thus the resulting stereoselectivity, is influenced by the reaction conditions. Acidic conditions favor the SN1-like pathway, while basic or nucleophilic conditions promote the SN2 pathway. libretexts.org
Influence of Solvent and Catalysts on Epoxide Ring Opening
The choice of solvent and catalyst can significantly impact the rate and selectivity of the epoxide ring-opening reaction.
Solvent: Polar protic solvents can stabilize the developing charges in the transition state of both acid- and base-catalyzed reactions. In acid-catalyzed reactions, the solvent can also act as the nucleophile (solvolysis). The use of microdroplets as a reaction medium has been shown to dramatically accelerate the rate of epoxide ring-opening reactions. science.gov
Catalysts: A wide range of catalysts have been developed to promote the ring-opening of epoxides with high efficiency and selectivity. nih.gov These include:
Lewis Acids: Metal triflates and other Lewis acids can activate the epoxide towards nucleophilic attack.
Brønsted Acids: Protic acids are commonly used to catalyze the ring-opening. masterorganicchemistry.com
Transition Metal Complexes: Cobalt-based catalysts have been shown to influence the regioselectivity of epoxide ring-opening reactions. acs.org Jacobsen's (salen)Cr and (salen)Co complexes are effective for asymmetric ring-opening reactions. nih.gov
The following table provides a summary of the influence of different conditions on the ring-opening of epoxides:
| Condition | Mechanism | Regioselectivity | Stereoselectivity |
| Acidic | SN1-like libretexts.orglibretexts.org | Attack at the more substituted carbon masterorganicchemistry.com | Mixture of stereoisomers (potential for retention or inversion) libretexts.org |
| Basic/Nucleophilic | SN2 libretexts.orgmasterorganicchemistry.com | Attack at the less substituted carbon masterorganicchemistry.com | Inversion of configuration libretexts.orgmasterorganicchemistry.com |
Rearrangement Reactions of Bicyclo[2.2.2]octane, 2,3-epoxy-
Beyond simple ring-opening, the bicyclic framework of Bicyclo[2.2.2]octane, 2,3-epoxy- can facilitate unique rearrangement reactions, particularly under photochemical conditions.
Oxa-Di-π-Methane Rearrangement Pathways
The oxa-di-π-methane (ODPM) rearrangement is a photochemical reaction of β,γ-unsaturated ketones that leads to the formation of a saturated α-cyclopropyl ketone. iupac.org This rearrangement involves a formal 1,2-acyl shift and the formation of a new bond between the former α and γ carbon atoms. iupac.org While Bicyclo[2.2.2]octane, 2,3-epoxy- itself is not a β,γ-unsaturated ketone, derivatives of the bicyclo[2.2.2]octane skeleton containing this functionality are known to undergo this rearrangement. rsc.orgrsc.orguni-due.de
The ODPM rearrangement is a powerful tool for the synthesis of complex polycyclic structures. researchgate.net The rigid bicyclo[2.2.2]octenone framework provides a favorable conformation for the necessary orbital overlap, often leading to high yields of the rearranged product. uni-due.de The reaction can be sensitized by compounds like acetophenone (B1666503) and is typically carried out using a medium-pressure mercury lamp. rsc.orguni-due.de
Semi-Pinacol Rearrangements
The semi-pinacol rearrangement is a classic and powerful transformation in organic synthesis, characterized by the 1,2-migration of a carbon or hydride group in a β-functionalized alcohol or its derivatives. In the context of epoxides, this rearrangement is typically initiated by acid catalysis, which involves the protonation of the epoxide oxygen, followed by ring-opening to generate a β-hydroxy carbocation. The subsequent migration of a neighboring group alleviates the positive charge and leads to the formation of a carbonyl compound.
For Bicyclo[2.2.2]octane, 2,3-epoxy-, acid-catalyzed opening of the epoxide ring is expected to proceed via a carbocationic intermediate. The rigid bicyclic framework, however, imposes significant stereoelectronic constraints that can influence the course of the rearrangement. The development of positive charge at either C-2 or C-3 would trigger the migration of one of the adjacent C-C bonds of the bicyclic system.
The semi-pinacol rearrangement of bicyclic epoxides often leads to ring-contracted products. In the case of Bicyclo[2.2.2]octane, 2,3-epoxy-, a plausible rearrangement pathway would involve the migration of one of the ethano bridge bonds, resulting in the formation of a bicyclo[3.2.1]octan-2-one derivative. The specific product formed would depend on which bond migrates and the stereochemistry of the starting epoxide.
While specific studies detailing the semi-pinacol rearrangement of the parent Bicyclo[2.2.2]octane, 2,3-epoxy- are not extensively documented, research on substituted analogs and similar bicyclic systems provides valuable insights into the expected reactivity. For instance, the Lewis acid-mediated rearrangement of related epoxy alcohols often proceeds with high stereoselectivity, dictated by the conformation of the substrate. youtube.com
| Starting Material | Reaction Conditions | Major Product(s) | Key Features | Reference |
| Substituted Bicyclo[2.2.2]octene oxide | Lewis Acid (e.g., BF3·OEt2) | Bicyclo[3.2.1]octanone derivatives | Ring contraction via 1,2-alkyl shift. | cdnsciencepub.com |
| 2,3-Epoxy-alcohols in related systems | Lewis Acid (e.g., BF3) | Syn or anti diols depending on substrate | High stereoselectivity based on substrate conformation. | youtube.com |
This table presents expected and observed rearrangements in systems analogous to Bicyclo[2.2.2]octane, 2,3-epoxy- to illustrate the principles of semi-pinacol rearrangements in bicyclic systems.
Other Skeletal Rearrangements within the Bridged System
Beyond the classic semi-pinacol pathway, the carbocationic intermediates generated from the opening of Bicyclo[2.2.2]octane, 2,3-epoxy- can undergo other skeletal rearrangements. The transformation of the bicyclo[2.2.2]octane framework to the thermodynamically more stable bicyclo[3.2.1]octane system is a well-documented process for various derivatives. escholarship.orgresearchgate.net This rearrangement is driven by the relief of steric strain.
The acid-catalyzed opening of the epoxide ring in Bicyclo[2.2.2]octane, 2,3-epoxy- would generate a carbocation at C-2 or C-3. A subsequent 1,2-shift of one of the bridgehead-to-bridge carbon bonds would lead to the expansion of one of the six-membered rings and the formation of the bicyclo[3.2.1]octane skeleton. The stereospecificity of such rearrangements is a subject of considerable interest, with the geometry of the starting material and the reaction conditions playing a crucial role in determining the outcome. researchgate.net
Studies on the rearrangement of other bicyclo[2.2.2]octyl systems provide a clear precedent for this type of transformation. For example, the treatment of bicyclo[2.2.2]octenones with lead tetraacetate can induce a rearrangement to a bicyclo[3.2.1]octane system via a proposed carbonium ion intermediate. cdnsciencepub.com
| Precursor System | Reaction Conditions | Rearranged Product | Rearrangement Type | Reference |
| 4-Substituted bicyclo[2.2.2]oct-2-enyl esters | Radical conditions | Bicyclo[3.2.1]oct-6-en-2-yl radical | Radical-mediated skeletal rearrangement. | escholarship.org |
| Bicyclo[2.2.2]octenone derivatives | Oxidative decarboxylation (Pb(OAc)4) | Bicyclo[3.2.1]octenone derivatives | Carbocation-mediated 1,2-acyl migration. | cdnsciencepub.com |
| Bicyclo[2.2.2]octenones | Photoinduced rearrangement | Bicyclo[3.2.1]octanone and other frameworks | Complex rearrangements involving the α-dimethoxycarbonyl group. | acs.orgnih.gov |
Reactivity Profile at Peripheral Positions of the Bicyclo[2.2.2]octane, 2,3-epoxy- Scaffold
The presence of the 2,3-epoxy group can significantly influence the reactivity of other positions on the bicyclo[2.2.2]octane scaffold. This influence can be transmitted through both electronic and steric effects. The electron-withdrawing nature of the epoxide oxygen can deactivate the ring towards electrophilic attack, while the steric bulk of the epoxide can direct incoming reagents to the opposite face of the molecule.
A study on the electrophilic addition of 2-nitrobenzenesulfenyl chloride to spiro-epoxy bicyclo[2.2.2]octene derivatives demonstrated that the stereochemistry of the epoxide ring dictates the facial selectivity of the attack on the double bond. capes.gov.br For an exo-epoxide, the electrophile preferentially added to the endo face of the double bond, and vice versa for an endo-epoxide. This demonstrates a clear directing effect of the remote epoxide group.
While Bicyclo[2.2.2]octane, 2,3-epoxy- itself does not possess a double bond, this principle of through-space steric and electronic effects can be extrapolated to predict its reactivity in other transformations. For instance, any reaction occurring at the methylene (B1212753) bridges (C-5, C-6, C-7, C-8) would likely be influenced by the stereochemistry of the epoxide.
| Substrate | Reagent | Facial Selectivity of Attack | Influence of Epoxide | Reference |
| (1RS,2SR,4RS)-spiro[bicyclo[2.2.2]oct-5-ene-2,2′-oxirane] (exo-epoxide) | 2-Nitrobenzenesulfenyl chloride | Preferential endo attack (6:1) | The exo-epoxide directs the electrophile to the endo face. | capes.gov.br |
| (1RS,2RS,4RS)-spiro[bicyclo[2.2.2]oct-5-ene-2,2′-oxirane] (endo-epoxide) | 2-Nitrobenzenesulfenyl chloride | Preferential exo attack (7:2) | The endo-epoxide directs the electrophile to the exo face. | capes.gov.br |
Stereochemical Control and Aspects in Bicyclo 2.2.2 Octane, 2,3 Epoxy Chemistry
Diastereoselective Synthesis of Bicyclo[2.2.2]octane, 2,3-epoxy- Precursors
The diastereoselective synthesis of precursors to bicyclo[2.2.2]octane, 2,3-epoxy- often relies on the Diels-Alder reaction to construct the core bicyclic skeleton. The stereochemical outcome of this cycloaddition is governed by the endo rule and steric effects, which can be manipulated by the choice of diene and dienophile.
One approach involves the reaction of 1,3-cyclohexadiene (B119728) derivatives with appropriate dienophiles. For instance, the cycloaddition of 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole with vinylene carbonate yields two isomeric products with the bicyclo[2.2.2]octane skeleton. researchgate.net Subsequent epoxidation of the double bond in these adducts provides a diastereoselective route to the corresponding epoxy derivatives. researchgate.net
Another strategy employs a domino Michael/Michael reaction of an α,β-unsaturated aldehyde and a cyclohex-2-en-1-one derivative bearing an electron-withdrawing group at the 3-position. This reaction, mediated by diphenylprolinol silyl (B83357) ether, can produce bicyclo[2.2.2]octane derivatives with excellent diastereoselectivity and in nearly optically pure form. researchgate.net The resulting bicyclic structures can then be converted to the desired epoxides.
Furthermore, the dihydroxylation of 1,4-disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes with osmium tetroxide has been shown to proceed with high diastereoselectivity, yielding diols that are anti to the peroxide linkage as single diastereomers. adelaide.edu.au These diols can serve as precursors for the stereocontrolled synthesis of various bicyclo[2.2.2]octane derivatives.
A notable method for creating optically active bicyclo[2.2.2]octane-2,5-diones involves a diastereoselective 1,4-addition, which circumvents issues of polymerization and lack of stereoselectivity often encountered in Diels-Alder approaches. escholarship.org
| Precursor Synthesis Method | Key Features | Diastereoselectivity | Ref |
| Diels-Alder Cycloaddition | Reaction of 1,3-cyclohexadiene derivatives with dienophiles. | Governed by endo rule and steric effects. | researchgate.netescholarship.org |
| Domino Michael/Michael Reaction | Mediated by diphenylprolinol silyl ether. | Excellent diastereoselectivity. | researchgate.net |
| Dihydroxylation of Dioxabicyclo[2.2.2]octenes | Use of osmium tetroxide. | High, yielding single anti-diastereomers. | adelaide.edu.au |
| Diastereoselective 1,4-Addition | Synthesis of optically active bicyclo[2.2.2]octane-2,5-diones. | High diastereoselectivity. | escholarship.org |
Enantioselective Methodologies for Bicyclo[2.2.2]octane, 2,3-epoxy- Derivatization
Achieving enantioselectivity in the derivatization of bicyclo[2.2.2]octane, 2,3-epoxy- is crucial for applications in asymmetric synthesis and the development of chiral materials. Methodologies primarily involve the use of asymmetric catalysis and chiral auxiliaries or ligands to control the stereochemical outcome of epoxide ring-opening and other transformations.
Asymmetric catalysis offers an efficient route to enantiomerically enriched products from bicyclo[2.2.2]octane, 2,3-epoxy-. Chiral catalysts can differentiate between the two enantiotopic faces of the epoxide, leading to selective attack by a nucleophile at one of the two carbon atoms of the epoxide ring.
For example, the asymmetric ring-opening of epoxides is a well-established strategy. While specific examples directly involving bicyclo[2.2.2]octane, 2,3-epoxy- are not extensively detailed in the provided context, the principles of asymmetric epoxide opening using chiral catalysts are broadly applicable. beilstein-journals.org Such catalysts, often based on chiral metal complexes, can facilitate the addition of various nucleophiles with high enantioselectivity.
Computational studies have also explored the design of asymmetric frustrated Lewis pairs for the enantioselective transformation of epoxides, which could be a promising avenue for the derivatization of bicyclo[2.2.2]octane, 2,3-epoxy-. beilstein-journals.org
The use of chiral auxiliaries attached to the bicyclo[2.2.2]octane framework can direct the stereochemical course of subsequent reactions, including epoxidation and epoxide ring-opening. After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product.
Chiral ligands, in conjunction with metal catalysts, are also instrumental in achieving enantioselectivity. A new class of chiral cyclopentadienyl (B1206354) rhodium(I) complexes bearing C2-symmetric chiral bridged-ring-fused Cp ligands has been developed and successfully applied in asymmetric C-H activation reactions. bohrium.com The synthesis of these chiral ligands often starts from bicyclo[2.2.2]octane derivatives. bohrium.com
Furthermore, bicyclo[2.2.2]octane-derived chiral ligands, such as BODOLs, have been synthesized and utilized in the asymmetric reduction of ketones. lu.se These ligands, prepared with high stereoselectivity, demonstrate the potential of the bicyclo[2.2.2]octane scaffold in creating effective chiral environments for asymmetric transformations. The development of a tandem reaction under metal-free conditions, mediated by an organic base, has provided rapid access to a variety of bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivities. rsc.org
Impact of Bridged Bicyclic Structure on Stereochemical Outcomes
The rigid and conformationally constrained nature of the bicyclo[2.2.2]octane skeleton exerts a profound influence on the stereochemical outcome of reactions. The boat-like conformation of the six-membered rings and the presence of the ethano bridges create distinct steric environments for the exo and endo faces of the molecule.
Generally, reagents tend to approach the bicyclo[2.2.2]octane system from the less hindered exo face. This steric hindrance on the endo face is a key factor in directing the stereoselectivity of reactions such as epoxidation and nucleophilic attack. For instance, the epoxidation of a bicyclo[2.2.2]octene derivative is expected to proceed from the exo face to yield the corresponding exo-epoxide.
The bridged structure also influences the stability of intermediates and transition states. In radical reactions, for example, the rearrangement of a bicyclo[2.2.2]oct-5-en-2-yl radical to a bicyclo[3.2.1]oct-6-en-2-yl radical is influenced by the interplay of ring strain and radical stability, with the bridged system dictating the preferred reaction pathway. escholarship.org Torsional steering, a consequence of the rigid framework, can also favor the formation of equatorial over axial isomers in rearranged products. escholarship.org
The development of enantioselective syntheses of bridgehead hydroxyl bicyclo[2.2.2]octane derivatives has been achieved through asymmetric allylindation, where the stereochemistry is controlled during the formation of the bicyclic system. lu.se
| Reaction Type | Influence of Bridged Structure | Stereochemical Outcome | Ref |
| Epoxidation | Steric hindrance on the endo face. | Favors formation of the exo-epoxide. | |
| Radical Rearrangement | Interplay of ring strain and radical stability. | Dictates preferred rearrangement pathway. | escholarship.org |
| Asymmetric Allylindation | Stereocontrol during bicyclic system formation. | Enantioselective synthesis of bridgehead hydroxyl derivatives. | lu.se |
Stereospecific Transformations Originating from Bicyclo[2.2.2]octane, 2,3-epoxy-
The stereochemistry of bicyclo[2.2.2]octane, 2,3-epoxy- can be transferred to its products through stereospecific reactions. The epoxide ring-opening, in particular, often proceeds with a defined stereochemical course, allowing for the synthesis of stereochemically pure derivatives.
Nucleophilic ring-opening of epoxides typically occurs via an SN2 mechanism, resulting in an inversion of configuration at the center of attack. In the case of bicyclo[2.2.2]octane, 2,3-epoxy-, nucleophilic attack at C2 or C3 will lead to the formation of a trans-diaxial product, which then may conform to a more stable chair-boat or twist-boat conformation.
For example, the reaction of the diepoxide of a bicyclo[2.2.2]octene derivative with sulfamic acid in acetic anhydride (B1165640) leads to the formation of a new branched carbasugar and cyclitols with a 6-oxabicyclo[3.2.1]nonane skeleton, demonstrating a stereospecific rearrangement. researchgate.net Similarly, the ring-opening of the epoxide functionality with sodium azide (B81097) results in the stereospecific formation of mono- and bisazido cyclitols. researchgate.net
The synthesis of optically active endo,endo-bicyclo[2.2.2]octane-2,5-diol and related compounds highlights the ability to carry stereochemical information through multiple synthetic steps starting from a stereodefined precursor.
Computational Investigations of Bicyclo 2.2.2 Octane, 2,3 Epoxy
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving Bicyclo[2.2.2]octane, 2,3-epoxy-. These studies allow for the detailed examination of reaction pathways, transition states, and intermediates, providing a quantitative understanding of the factors that govern reaction outcomes.
Density Functional Theory (DFT) has been widely applied to investigate the reactivity of epoxides, including the ring-opening reactions of Bicyclo[2.2.2]octane, 2,3-epoxy-. nih.govresearchgate.net The regioselectivity of epoxide ring-opening is a classic topic in organic chemistry, with the outcome often dependent on whether the reaction is performed under acidic or basic conditions. d-nb.info DFT calculations can elucidate the underlying physical factors that control this regioselectivity. researchgate.net
Under basic conditions, the ring-opening of unsymmetrical epoxides typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. d-nb.infojsynthchem.com In contrast, under acidic conditions, the reaction often favors attack at the more substituted carbon, a preference attributed to the development of a more stable carbocation-like character at this position in the transition state. d-nb.info
DFT studies, often in conjunction with models like the Activation Strain Model (ASM), can quantify the contributions of strain and interaction energies to the reaction barrier. researchgate.net For instance, in the base-catalyzed ring-opening of a model epoxide, the preference for attack at the less hindered position is governed by a more favorable interaction energy, which overcomes a less favorable strain energy. d-nb.info Conversely, under acidic conditions with a weaker nucleophile like water, the regioselectivity is primarily controlled by the strain energy, favoring the pathway with the least structural deformation. researchgate.net
Computational investigations have also explored the role of catalysts in epoxide ring-opening reactions. For example, DFT calculations have been used to study the mechanism of CO2 insertion into epoxides catalyzed by frustrated Lewis pairs (FLPs), providing insights into the stereochemical implications of the reaction. beilstein-journals.org
The theoretical analysis of transition states and intermediates provides a deeper understanding of the reaction mechanism. Quantum chemical calculations can determine the geometries and energies of these transient species, which are often difficult to characterize experimentally.
In the context of epoxide ring-opening reactions, DFT calculations can model the structures of the transition states for both acidic and basic conditions. d-nb.info For example, in the acid-catalyzed ring-opening of an epoxide, calculations can show the protonation of the epoxide oxygen, followed by nucleophilic attack. The transition state for this process can be located, and its structure can reveal the extent of bond breaking and bond formation. researchgate.net The relative energies of the transition states for attack at different carbon atoms can explain the observed regioselectivity. researchgate.net
Similarly, for base-catalyzed reactions, the transition state for the SN2 attack of a nucleophile on the epoxide can be modeled. d-nb.info The calculated activation barriers for different pathways can be compared to predict the major product.
Computational studies can also identify and characterize reaction intermediates. In some complex reactions involving epoxides, rearranged products may be formed. Theoretical calculations can help to elucidate the mechanism of these rearrangements by identifying the relevant intermediates and the transition states that connect them. For instance, in the synthesis of certain bicyclic compounds, an epoxide intermediate may undergo rearrangement to a different ring system. researchgate.net DFT calculations can be used to explore the potential energy surface for this process and to determine the most likely reaction pathway.
Molecular Modeling for Conformational Analysis and Stereochemical Prediction.numberanalytics.comaip.org
Molecular modeling techniques are essential for understanding the three-dimensional structure of molecules and for predicting the stereochemical outcome of reactions. aip.org For a rigid bicyclic system like Bicyclo[2.2.2]octane, 2,3-epoxy-, conformational analysis is crucial for understanding its reactivity and interactions with other molecules. acs.org
The bicyclo[2.2.2]octane framework has a relatively rigid structure, but it can still exhibit some degree of flexibility. acs.org Molecular mechanics and quantum mechanics methods can be used to calculate the relative energies of different conformations and to identify the most stable conformer. This information is important for predicting how the molecule will interact with other reagents.
Computational methods have also been developed to predict the stereochemical outcome of asymmetric reactions, such as the epoxidation of alkenes. nih.gov These methods often involve generating a large number of possible transition state structures and then using a combination of molecular mechanics and quantum mechanics to calculate their relative energies. The stereochemistry of the major product is then predicted based on the lowest energy transition state.
In the context of Bicyclo[2.2.2]octane, 2,3-epoxy-, computational methods can be used to predict the stereoselectivity of its reactions. For example, in the ring-opening of the epoxide, the stereochemistry of the product will depend on the direction of attack of the nucleophile. Molecular modeling can be used to predict whether the nucleophile will attack from the exo or endo face of the molecule, leading to the formation of different stereoisomers.
Theoretical Insights into Electronic Structure and Bonding.uni-heidelberg.de
Theoretical calculations provide a detailed picture of the electronic structure and bonding in Bicyclo[2.2.2]octane, 2,3-epoxy-. These insights are crucial for understanding the molecule's reactivity and physical properties. Methods such as Natural Bond Orbital (NBO) analysis can be used to investigate orbital interactions and charge distribution within the molecule.
The strained three-membered ring of the epoxide group significantly influences the electronic structure of the molecule. The C-O bonds in the epoxide are weaker and more polarized than in a typical ether, making the carbon atoms susceptible to nucleophilic attack. jsynthchem.com Theoretical calculations can quantify the extent of this polarization and can identify the regions of the molecule that are most electron-rich or electron-poor.
The concept of through-bond and through-space interactions is also relevant to the electronic structure of bicyclic systems. In Bicyclo[2.2.2]octane, interactions between orbitals on non-bonded atoms can be significant. uni-heidelberg.de These interactions can influence the molecule's reactivity and spectroscopic properties.
Computational studies can also provide insights into the nature of the chemical bonds within the molecule. For example, the Atoms in Molecules (AIM) theory can be used to analyze the electron density and to characterize the type of bonding between different atoms.
Computational Approaches to Spectroscopic Property Prediction.scientific.netrsc.org
Computational methods are widely used to predict the spectroscopic properties of molecules, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. scientific.netrsc.org These predictions can be compared with experimental data to confirm the structure of a molecule or to help in the interpretation of complex spectra.
For Bicyclo[2.2.2]octane, 2,3-epoxy-, DFT calculations can be used to predict its 1H and 13C NMR spectra. acs.org The calculated chemical shifts can be compared with experimental values to aid in the assignment of the signals in the spectrum. Discrepancies between the calculated and experimental spectra can sometimes provide insights into subtle structural or electronic effects.
Similarly, the vibrational frequencies of Bicyclo[2.2.2]octane, 2,3-epoxy- can be calculated using quantum chemical methods. scientific.net The calculated IR spectrum can be used to identify the characteristic vibrational modes of the molecule, such as the stretching and bending modes of the epoxide ring.
Theoretical calculations can also be used to predict the electronic absorption spectrum of the molecule. Time-dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths of electronic transitions. watoc2017.com The predicted UV-Vis spectrum can provide information about the electronic structure of the molecule and can be used to identify the chromophores that are responsible for its absorption of light.
Derivatization and Advanced Functionalization of Bicyclo 2.2.2 Octane, 2,3 Epoxy
Post-Epoxidation Functionalization Strategies
The strategic functionalization of the bicyclo[2.2.2]octane skeleton following epoxidation opens avenues to a wide array of derivatives. A primary strategy involves the ring-opening of the epoxide, which can be achieved with various nucleophiles. For instance, the reaction with sodium azide (B81097) leads to the formation of azido-alcohols, which can be further reduced to amino-alcohols. researchgate.net This approach is instrumental in creating amino- and bisaminocyclitol derivatives. researchgate.net
Another functionalization route involves the reaction of the epoxide with acids in the presence of different reagents. For example, acid-catalyzed ring-opening in the presence of water can yield diols, while using acetic anhydride (B1165640) can lead to the formation of rearranged products like substituted 3-oxabicyclo[3.3.1]nonane skeletons. researchgate.net Furthermore, the epoxide can undergo rearrangement to a diepoxide, which upon reaction with sulfamic acid in acetic anhydride, can form new branched carbasugars or cyclitols with a 6-oxabicyclo[3.2.1]nonane skeleton. researchgate.net
The versatility of post-epoxidation functionalization is further demonstrated by the synthesis of bishomoinositols. researchgate.net Epoxidation of a diene precursor, followed by ring-opening reactions, is a key step in producing various hexol derivatives. researchgate.netnih.gov These strategies highlight the importance of the epoxide as a handle for introducing diverse functional groups and constructing complex polycyclic systems.
Transformations Resulting from Epoxide Ring Opening for Scaffold Diversification
The ring-opening of the epoxide on the bicyclo[2.2.2]octane framework is a powerful tool for scaffold diversification, leading to a variety of molecular architectures. The nature of the nucleophile and the reaction conditions dictate the outcome of these transformations.
Nucleophilic attack by amines, thiols, and metal halides on similar 2,3-epoxy esters proceeds via an SN2 mechanism, leading to the formation of 2-substituted 3-hydroxyesters with high anti-selectivity. beilstein-journals.org This predictable stereochemical outcome is valuable for the synthesis of complex molecules with defined stereocenters. For example, the reaction of 2,3-epoxypropanoates with amines is a key step in constructing 2-amino-3-hydroxypropanoates. beilstein-journals.org
The versatility of epoxide ring-opening is further illustrated in the synthesis of various biologically relevant scaffolds. The reaction of bicyclic epoxides with nucleophiles like triazole is a crucial step in the synthesis of antifungal agents. mdpi.com Moreover, intramolecular epoxide ring-opening reactions can lead to the formation of complex fused and bridged ring systems. For example, treatment of a hydroxy mesylate derived from an epoxide with a base can induce ring closure to form a second epoxide, a key intermediate in the synthesis of various pharmaceuticals. mdpi.com
The table below summarizes representative transformations resulting from the ring-opening of bicyclo[2.2.2]octane, 2,3-epoxy- and related epoxides, showcasing the diversity of accessible scaffolds.
| Nucleophile/Reagent | Product Scaffold | Reference |
| Sodium Azide (NaN₃) | Azido-alcohols | researchgate.net |
| Sulfamic Acid / Acetic Anhydride | Substituted 3-oxabicyclo[3.3.1]nonane | researchgate.net |
| Amines | 2-Amino-3-hydroxypropanoates | beilstein-journals.org |
| Triazole | Triazole-substituted alcohols | mdpi.com |
| Potassium Phthalimide | Phthalimide-substituted alcohols | mdpi.com |
Regioselective and Stereoselective Introduction of Functional Groups
The rigid structure of the bicyclo[2.2.2]octane scaffold and the stereochemistry of the epoxide ring allow for a high degree of control over the regioselectivity and stereoselectivity of subsequent functionalization reactions. The SN2 nature of the epoxide ring-opening is a key factor in achieving this control. beilstein-journals.org
When nucleophiles attack the epoxide, they preferentially approach from the side opposite to the C-O bond, leading to an inversion of configuration at the attacked carbon atom. This results in the formation of products with a specific and predictable stereochemistry. For instance, the ring-opening of (E)-3-Rf-2,3-epoxypropanoates with various nucleophiles consistently affords 2-substituted 3-hydroxyesters with a high degree of anti-selectivity. beilstein-journals.org This stereochemical control is crucial in the synthesis of chiral molecules.
The regioselectivity of the ring-opening is also highly controlled. In many cases, the nucleophilic attack occurs preferentially at the less sterically hindered carbon of the epoxide ring. This allows for the selective introduction of functional groups at a specific position on the bicyclo[2.2.2]octane framework. The ability to control both the position and the stereochemistry of newly introduced functional groups is a significant advantage in the design and synthesis of complex target molecules. ucl.ac.uk
Synthetic Modifications at Bridgehead and Bridge-Side Positions
While functionalization directly on the epoxide ring is a primary strategy, modifications at the bridgehead and bridge-side positions of the bicyclo[2.2.2]octane skeleton offer additional opportunities for structural diversification. These positions can be functionalized prior to or after the epoxidation step.
The synthesis of bicyclo[2.2.2]octene derivatives with substituents at the bridgehead carbon has been achieved through Diels-Alder reactions. arkat-usa.org For example, the reaction of 3-benzoylamino-2H-pyran-2-ones with maleic anhydride yields double-cycloaddition products with a protected amino group at the bridgehead position. arkat-usa.org These bridgehead-functionalized compounds can then be further elaborated.
The introduction of functional groups at the bridge-side positions can also be accomplished through various synthetic routes. For instance, rearrangements of 4-substituted bicyclo[2.2.2]oct-2-enyl esters can lead to the formation of bicyclo[3.2.1]octene systems, effectively modifying the bridge structure. escholarship.org Additionally, the synthesis of 4-substituted bicyclo[2.2.2]octane-2,6-diones provides a platform for introducing functionality at the C4 position. researchgate.net These strategies, which allow for modifications at positions other than the epoxide, significantly expand the range of accessible molecular architectures based on the bicyclo[2.2.2]octane scaffold.
Construction of Complex Molecular Architectures from Bicyclo[2.2.2]octane, 2,3-epoxy-
The functionalized bicyclo[2.2.2]octane derivatives obtained from the epoxide serve as versatile building blocks for the construction of more complex molecular architectures, including natural products and their analogues. The rigid bicyclic framework provides a well-defined three-dimensional structure that can be used to control the spatial arrangement of substituents.
One of the primary methods for constructing the bicyclo[2.2.2]octane core itself is the Diels-Alder reaction. ijsr.net For example, the cycloaddition of 3-trimethylsilioxycyclohexa-1,3-dienes with acetylenic ketones, followed by hydrolysis, yields bicyclo[2.2.2]octenone adducts. ijsr.net These adducts can then be epoxidized and further elaborated.
The bicyclo[2.2.2]octane framework is a key structural motif in a number of natural products. The synthetic strategies discussed, including post-epoxidation functionalization and stereoselective ring-opening, are directly applicable to the total synthesis of these complex molecules. For instance, the construction of the bicyclo[2.2.2]octane core of andibenin B has been achieved via a nature-inspired intramolecular [4+2] cycloaddition. researchgate.net This reaction creates a sterically congested bicycle and establishes three new all-carbon quaternary stereogenic centers in a single step. researchgate.net The ability to construct such intricate systems highlights the synthetic power of methodologies based on the bicyclo[2.2.2]octane, 2,3-epoxy- scaffold.
Applications in Advanced Organic Synthesis and Materials Precursors
Bicyclo[2.2.2]octane, 2,3-epoxy- as a Versatile Synthetic Building Block
Bicyclo[2.2.2]octane, 2,3-epoxy- (also known as 3-Oxatricyclo[3.2.2.0²'⁴]nonane) serves as a highly versatile synthetic building block primarily due to the strain inherent in its fused oxirane ring. This strain facilitates nucleophilic ring-opening reactions, allowing for the stereocontrolled introduction of two adjacent functional groups. The rigid bicyclic skeleton dictates the stereochemical outcome of these reactions, providing access to a variety of substituted bicyclo[2.2.2]octane derivatives.
The epoxide can be opened by a wide array of nucleophiles. For instance, reaction with sodium azide (B81097) leads to the formation of azido-alcohols, which can be further reduced to amino-alcohols researchgate.net. Hydrolysis of the epoxide yields the corresponding trans-diol, a common precursor for further functionalization. These diols and their derivatives are valuable intermediates in the synthesis of more complex molecules researchgate.netgoogle.comgoogle.com. The versatility of this building block is showcased in its ability to generate diverse functionalities, as detailed in the table below.
Table 1: Representative Ring-Opening Reactions of Bicyclo[2.2.2]octane, 2,3-epoxy-
| Nucleophile/Reagent | Product Type | Potential Application |
|---|---|---|
| H₂O / H⁺ | trans-1,2-Diol | Precursor for polyesters, ligands |
| NaN₃ then H₂ | trans-Amino-alcohol | Synthesis of alkaloids, bioactive compounds |
| R-OH / H⁺ or OH⁻ | trans-Hydroxy-ether | Pharmaceutical intermediates |
Role in the Synthesis of Natural Products and Their Analogs
The bicyclo[2.2.2]octane core is a recurring motif in a multitude of natural products, including various terpenes and alkaloids google.com. Consequently, synthetic strategies toward these complex molecules often involve the construction of this rigid scaffold. Bicyclo[2.2.2]octane, 2,3-epoxy- and related structures serve as key intermediates in these syntheses, where the epoxide is used to install critical oxygen-containing functional groups with precise stereochemistry.
A prominent application is in the synthesis of bishomoinositols and their analogs, which can exhibit biological activities such as enzyme inhibition researchgate.net. The synthesis can involve the epoxidation of a bicyclo[2.2.2]octene precursor, followed by specific ring-opening reactions to yield the target poly-hydroxylated compounds researchgate.net.
In more complex total syntheses, the bicyclo[2.2.2]octane framework is often assembled via a Diels-Alder reaction nih.govescholarship.org. Subsequent epoxidation provides a handle for further manipulation. For example, in the synthetic efforts toward the diterpenoid (-)-pharicin A, a bicyclic epoxy ketone was a crucial intermediate that underwent a fragmentation reaction to construct a more elaborate molecular architecture nih.gov. Furthermore, the Wagner-Meerwein rearrangement, a classic transformation in organic chemistry, can be applied to bicyclo[2.2.2]octane systems to generate the related bicyclo[3.2.1]octane core, which is also found in a number of norditerpenoid alkaloids acs.org.
Preparation of Structurally Complex Bridged Systems (e.g., Propellanes)
The rigid structure of Bicyclo[2.2.2]octane, 2,3-epoxy- makes it an excellent starting point for the synthesis of other, often more complex, bridged ring systems. The strain within the epoxide ring can be strategically released to induce skeletal rearrangements, leading to novel carbocyclic and heterocyclic frameworks.
One such transformation is the acid-catalyzed rearrangement of the epoxide. When the ring-opening is performed in the presence of acetic anhydride (B1165640), for example, the reaction can yield a substituted 3-oxabicyclo[3.3.1]nonane skeleton instead of a simple diacetate researchgate.net. This rearrangement provides a direct route to a different bridged system. Similarly, rearrangements of bicyclo[2.2.2]octane derivatives can lead to the formation of the thermodynamically stable bicyclo[3.2.1]octane system escholarship.orgresearchgate.net.
While there is less direct evidence for the conversion of Bicyclo[2.2.2]octane, 2,3-epoxy- to propellanes, the synthesis of propellanes containing a bicyclo[2.2.2]octene unit is a known strategy rsc.orgnih.govresearchgate.net. These syntheses typically employ a sequence of Diels-Alder and ring-closing metathesis reactions nih.gov. The epoxide could, in principle, serve as a precursor to the diene or dienophile components required for such a sequence.
Development of Novel Synthetic Methodologies Leveraging the Epoxide Reactivity
The predictable reactivity of the epoxide on the rigid bicyclo[2.2.2]octane frame has been leveraged to develop new synthetic methods. The stereoelectronics of the system govern the approach of the nucleophile, typically leading to excellent control over the reaction's outcome.
Research has shown that reaction conditions can be finely tuned to achieve different products. For instance, the base-catalyzed ring-opening with methoxide (B1231860) is highly dependent on temperature; at elevated temperatures, the desired methoxy-alcohol is formed, whereas at lower temperatures, polymerization can become a competing pathway cdnsciencepub.com.
Another novel methodology involves the oxidative cleavage of related 2,3-epoxy primary alcohols with lead(IV) acetate. This reaction proceeds through the opening of an intermediate oxonium ion and subsequent C-C bond cleavage to furnish α-acetoxy aldehydes or ketones, providing a pathway to optically active α-hydroxy carbonyl compounds researchgate.net. These examples demonstrate how the unique reactivity of the bicyclo[2.2.2]octane epoxide can be exploited to create new and valuable synthetic transformations.
Exploration as Precursors for Specialty Polymers and Materials (Emphasis on Chemical Synthesis Research)
The rigid and well-defined three-dimensional structure of the bicyclo[2.2.2]octane unit is highly desirable for creating specialty polymers with enhanced thermal and mechanical properties. Bicyclo[2.2.2]octane-based diols, diacids, and anhydrides are known to be effective monomers for the synthesis of high-performance polyesters and polyimides google.comgoogle.com. These polymers often exhibit high glass transition temperatures, improved thermal stability, and low dielectric constants, making them suitable for applications in electronics and aerospace specialchem.comgoogle.com.
Bicyclo[2.2.2]octane, 2,3-epoxy- is a direct precursor to the corresponding trans-1,2-diol via simple hydrolysis. This diol can then be used as a monomer in polycondensation reactions. Furthermore, the epoxide itself can be a precursor to more complex, multi-functionalized monomers. For example, further oxidation steps could lead to derivatives like Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride (BODA), a monomer used to produce highly transparent and heat-resistant polyimides specialchem.comgoogle.com.
Research into caged bicyclic structures has also highlighted their potential in creating flame-retardant epoxy resins cnrs.fr. The incorporation of such rigid, non-planar structures can enhance char formation and thermal stability. Moreover, certain bicyclic monomers are explored as "expanding monomers" to mitigate the volumetric shrinkage that typically occurs during polymerization, which is a significant issue in applications requiring high precision, such as dental fillings and advanced composites researchgate.net.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Other Names/Synonyms |
|---|---|
| Bicyclo[2.2.2]octane, 2,3-epoxy- | 3-Oxatricyclo[3.2.2.0²'⁴]nonane |
| Sodium azide | NaN₃ |
| Acetic Anhydride | Ethanoic anhydride |
| (-)-Pharicin A | |
| 3-Oxabicyclo[3.3.1]nonane | |
| Bicyclo[3.2.1]octane | |
| Lead(IV) acetate | Plumbic acetate |
Advanced Analytical Techniques for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
The ¹H and ¹³C NMR spectra of bicyclo[2.2.2]octane derivatives provide a wealth of structural information. researchgate.net The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment and spatial orientation.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Bicyclo[2.2.2]octane Derivatives
| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Bicyclo[2.2.2]octane Methylene (B1212753) Carbons | --- | ~32.3 |
| Bicyclo[2.2.2]octane-2,5-diones | --- | --- |
| Substituted 3-oxabicyclo[3.3.1]nonane | --- | --- |
Note: Specific chemical shifts for "Bicyclo[2.2.2]octane, 2,3-epoxy-" can vary depending on the solvent and the presence of other functional groups. nih.gov
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous structural assignment of complex molecules like epoxy-bicyclo[2.2.2]octanes.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of proton connectivity through the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, providing a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for piecing together different molecular fragments and confirming the connectivity across quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. They are invaluable for determining the relative stereochemistry of the molecule, such as the exo or endo orientation of the epoxide ring relative to the bicyclic framework. adelaide.edu.au
X-ray Crystallography for Absolute and Relative Configuration Determination
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute and relative configuration. For derivatives of "Bicyclo[2.2.2]octane, 2,3-epoxy-", this technique can unambiguously establish the stereochemistry of the epoxide, the configuration of any substituents, and the precise bond lengths and angles of the bicyclic system. nih.govresearchgate.net The resulting crystal structure offers unequivocal proof of the molecular architecture, which is often essential for confirming the outcome of stereoselective synthetic reactions. nih.gov
Mass Spectrometry for Elucidating Reaction Pathways and Molecular Identity
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of "Bicyclo[2.2.2]octane, 2,3-epoxy-" and its derivatives, as well as for gaining insights into their structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy. nih.gov The fragmentation patterns observed in the mass spectrum can offer clues about the connectivity and stability of different parts of the molecule, which can be particularly useful in identifying the products of chemical reactions and elucidating reaction mechanisms. nih.govescholarship.org
Chromatographic Methods (HPLC, GC) for Purity and Enantiomeric Excess Analysis
Chromatographic techniques are essential for assessing the purity of "Bicyclo[2.2.2]octane, 2,3-epoxy-" samples and for determining the enantiomeric excess (e.e.) of chiral derivatives. heraldopenaccess.us
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. For chiral epoxy-bicyclo[2.2.2]octane derivatives, chiral stationary phases (CSPs) can be used to separate enantiomers, allowing for the determination of their ratio and thus the enantiomeric excess of the sample. nih.govresearchgate.net
Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. Similar to HPLC, chiral GC columns can be employed for the enantiomeric separation of volatile bicyclo[2.2.2]octane derivatives. acs.org The determination of enantiomeric excess is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. masterorganicchemistry.com
Future Research Directions and Emerging Trends in Bicyclo 2.2.2 Octane, 2,3 Epoxy Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of greener chemical processes is a major driver in modern synthetic chemistry. For Bicyclo[2.2.2]octane, 2,3-epoxy-, future research will prioritize the development of synthetic routes that are both environmentally benign and highly efficient.
Current methods for the synthesis of the bicyclo[2.2.2]octane framework often rely on Diels-Alder reactions. arkat-usa.org Future approaches will likely focus on catalytic and atom-economical methods. For instance, the use of transition-metal-catalyzed [2+2+2] co-trimerization reactions presents a promising, atom-economical strategy for constructing the core bicyclic system. The subsequent epoxidation step, traditionally carried out with peroxy acids, could be made more sustainable by employing catalysts that utilize molecular oxygen or hydrogen peroxide as the terminal oxidant.
Table 1: Comparison of Synthetic Strategies for Bicyclo[2.2.2]octane Derivatives
| Strategy | Key Features | Advantages | Potential for Bicyclo[2.2.2]octane, 2,3-epoxy- |
| Traditional Diels-Alder | Cycloaddition of a diene and dienophile. | Well-established, predictable stereochemistry. | Foundation for current syntheses. |
| [2+2+2] Co-trimerization | Metal-catalyzed cyclization of three unsaturated components. | High atom economy, potential for diversity. | A more sustainable route to the core structure. |
| Enzymatic Epoxidation | Use of enzymes (e.g., monooxygenases) for epoxidation. | High selectivity, mild reaction conditions. | A greener alternative for the epoxidation step. |
| One-Pot Tandem Reactions | Multiple reaction steps in a single vessel. | Reduced waste, time, and resource efficiency. | Streamlined synthesis from simple precursors. |
Exploration of Unprecedented Reaction Types and Transformations
The unique strain and electronic properties of the epoxide ring fused to the rigid bicyclo[2.2.2]octane framework make it a substrate ripe for the discovery of novel chemical transformations.
Future research will likely move beyond simple nucleophilic ring-opening reactions to explore more complex and unprecedented reactivity. This could include:
Rearrangement Reactions: Investigating novel skeletal rearrangements of the bicyclo[2.2.2]octane core upon activation of the epoxide. Studies on related bicyclic systems have shown that rearrangements can lead to the formation of other valuable ring systems, such as bicyclo[3.2.1]octanes. escholarship.org
Radical-Mediated Transformations: Exploring the reactivity of radical intermediates generated from the epoxide ring opening. This could lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions.
Transition-Metal-Catalyzed Reactions: Developing new catalytic cycles that utilize the epoxide as a handle for functionalization of the bicyclic scaffold. This could involve cross-coupling reactions or directed C-H functionalization.
Domino and Cascade Reactions: Designing multi-step reaction sequences that are initiated by the selective opening of the epoxide ring, leading to the rapid construction of complex molecular architectures.
Advanced Computational Studies for Mechanistic Elucidation and Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov For Bicyclo[2.2.2]octane, 2,3-epoxy-, advanced computational studies will play a crucial role in several areas:
Mechanistic Elucidation: DFT calculations can provide detailed insights into the transition states and intermediates of known and novel reactions, helping to rationalize observed stereochemical outcomes and regioselectivity. nih.gov This is particularly important for understanding the complex rearrangements that the bicyclic system can undergo. escholarship.org
Reaction Prediction: Computational models can be used to predict the feasibility of new, untested transformations of Bicyclo[2.2.2]octane, 2,3-epoxy-, guiding experimental efforts towards the most promising avenues.
Catalyst Design: In silico design of catalysts for specific transformations of the epoxide will accelerate the development of new and more efficient synthetic methods. This includes optimizing ligand scaffolds and predicting catalytic activity and selectivity.
Table 2: Applications of Computational Chemistry in Bicyclo[2.2.2]octane, 2,3-epoxy- Research
| Application | Computational Method | Expected Outcome |
| Reaction Mechanism | DFT, ab initio methods | Detailed understanding of reaction pathways and transition states. nih.gov |
| Stereoselectivity Prediction | Conformational analysis, transition state modeling | Rationalization and prediction of product stereochemistry. |
| Catalyst Design | Molecular docking, QM/MM | Design of catalysts with enhanced activity and selectivity for epoxide transformations. |
| Spectroscopic Analysis | NMR and IR spectra prediction | Aiding in the characterization of novel reaction products. |
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic procedures from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. beilstein-journals.org The integration of Bicyclo[2.2.2]octane, 2,3-epoxy- chemistry with flow technology is an emerging trend with significant potential.
Future research in this area will focus on:
Development of Continuous Flow Syntheses: Designing and optimizing flow reactor setups for the synthesis of Bicyclo[2.2.2]octane, 2,3-epoxy- and its derivatives. This could involve packed-bed reactors with immobilized catalysts or reagents. acs.org
Automated Synthesis Platforms: Utilizing automated synthesis platforms to rapidly explore a wide range of reaction conditions and substrates, accelerating the discovery of new transformations and the optimization of existing ones. nih.gov
In-line Analysis and Optimization: Integrating in-line analytical techniques (e.g., NMR, IR) into flow systems to allow for real-time monitoring and optimization of reaction parameters.
The use of flow chemistry can be particularly advantageous for handling potentially hazardous intermediates or for reactions that require precise control over temperature and reaction time. researchgate.net
Design of Novel Functional Materials and Catalysts Incorporating the Bicyclo[2.2.2]octane, 2,3-epoxy- Scaffold
The rigid and well-defined three-dimensional structure of the bicyclo[2.2.2]octane framework makes it an attractive building block for the design of novel functional materials and catalysts. core.ac.uk The epoxide functionality provides a convenient handle for incorporating this scaffold into larger molecular architectures.
Emerging research directions include:
Chiral Ligands for Asymmetric Catalysis: The synthesis of chiral ligands derived from Bicyclo[2.2.2]octane, 2,3-epoxy- for use in asymmetric catalysis. The rigid backbone can provide a well-defined chiral environment around a metal center, leading to high enantioselectivity.
Polymer Chemistry: The use of Bicyclo[2.2.2]octane, 2,3-epoxy- as a monomer or cross-linking agent in the synthesis of polymers with unique thermal and mechanical properties. The rigidity of the bicyclic unit can enhance the glass transition temperature and modulus of the resulting polymers.
Molecular Rotors and Machines: The incorporation of the bicyclo[2.2.2]octane scaffold into the design of molecular-level machinery. The rotational properties of the bicyclic unit have been studied in the solid state. acs.org
Bioactive Molecules and Probes: The use of the Bicyclo[2.2.2]octane, 2,3-epoxy- scaffold as a starting point for the synthesis of novel biologically active compounds. The rigid framework can be used to control the spatial orientation of pharmacophoric groups.
The continued exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of Bicyclo[2.2.2]octane, 2,3-epoxy- and unlock its full potential in a wide range of scientific and technological applications.
Q & A
Q. What are the key structural features and thermodynamic properties of bicyclo[2.2.2]octane derivatives, and how can they be experimentally determined?
Methodological Answer: The bicyclo[2.2.2]octane framework is characterized by three fused six-membered rings, with bond lengths of ~1.574 Å and bond angles of ~117.3° . Thermodynamic properties such as entropy (S°gas) and heat capacity (Cp,gas) can be determined via gas-phase calorimetry or force field calculations. For example, entropy values at 500 K are reported as 231.25 J/mol·K, with uncertainties of ~10 J/mol·K when comparing computational and experimental results . Structural validation often employs X-ray crystallography or computational modeling (e.g., DFT), while spectroscopic methods like photoelectron spectroscopy (PE) measure ionization energies (e.g., 9.47 ± 0.04 eV) .
Q. What safety precautions are recommended when handling bicyclo[2.2.2]octane derivatives in laboratory settings?
Methodological Answer: While specific data for 2,3-epoxy derivatives are limited, related bicyclo[2.2.2]octane compounds exhibit hazards such as acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Recommended precautions include:
- Engineering controls: Use fume hoods to minimize inhalation risks.
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Storage: Keep in airtight containers under inert gas (e.g., N2) to prevent oxidation.
Always consult compound-specific safety data sheets (SDS) and perform a hazard assessment prior to use.
Q. How can researchers access reliable thermodynamic and spectroscopic data for bicyclo[2.2.2]octane derivatives?
Methodological Answer: Prioritize peer-reviewed databases and authoritative sources:
- Thermodynamic data: NIST Chemistry WebBook provides experimentally validated values (e.g., ΔfH°gas = -146.9 kJ/mol) .
- Structural data: CRC Handbook of Chemistry and Physics lists bond lengths and angles .
Advanced Research Questions
Q. How can bicyclo[2.2.2]octane frameworks be utilized as bioisosteric replacements in medicinal chemistry, and what methodological approaches validate their efficacy?
Methodological Answer: The 2-oxabicyclo[2.2.2]octane motif serves as a nonclassical bioisostere for phenyl rings, improving metabolic stability while retaining activity. For example, replacing the phenyl group in Vorinostat (an HDAC inhibitor) with this motif preserved cellular activity but required selectivity profiling via:
Q. What factors influence product selectivity in radical-mediated rearrangements of bicyclo[2.2.2]octane derivatives?
Methodological Answer: Radical rearrangements (e.g., bicyclo[2.2.2]oct-5-en-2-yl to bicyclo[3.2.1]oct-6-en-2-yl) depend on:
- Radical stability: Electron-donating groups (e.g., selenophenyl) favor rearranged products by stabilizing transition states.
- Ring strain: Bicyclo[3.2.1]octene systems (~10 kcal/mol higher strain than bicyclo[2.2.2]octene) are disfavored unless stabilized by substituents.
- Torsional steering: Equatorial isomers dominate due to reduced steric hindrance during radical migration .
Control product ratios by tuning substituents and reaction conditions (e.g., solvent polarity, temperature).
Q. How can computational methods aid in designing bicyclo[2.2.2]octane-based superbases, particularly regarding hydrogen bonding interactions?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict basicity by analyzing:
- Intramolecular H-bonding: Amide groups on bicyclo[2.2.2]octane frameworks enhance proton affinity via N–H···N interactions.
- Intermolecular effects: Solvent models (e.g., PCM) assess stabilization in polar environments.
For example, substituents at the bridgehead position increase gas-phase basicity (GB) by >250 kcal/mol compared to unsubstituted analogs .
Q. How should researchers resolve contradictions in reported thermodynamic data for bicyclo[2.2.2]octane derivatives across different studies?
Methodological Answer: Contradictions often arise from methodological differences:
- Compare experimental vs. computational data: Force field calculations (e.g., Boyd, 1971) may overestimate entropy by ~10 J/mol·K versus experimental calorimetry .
- Assess sample purity: Impurities in gas-phase studies skew enthalpy measurements.
- Consult updated datasets: Cross-reference NIST, CRC, and recent publications to identify consensus values .
Document methodology transparently and report uncertainties in publications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
